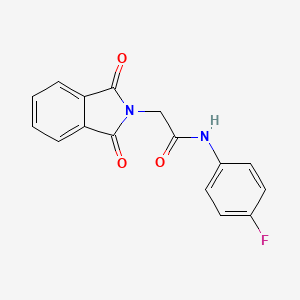
2-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)acetamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
Anticonvulsant Properties : This compound has been studied for its anticonvulsant properties. For instance, Kamiński et al. (2011) described the synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, including 2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorophenyl)acetamide. This research highlights its efficacy in maximal electroshock (MES) seizure tests in mice (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
Antidepressant Activity : Xie et al. (2013) synthesized derivatives of this compound and tested their antidepressant activities using Porsolt’s behavioural despair (forced swimming test) in mice. Certain derivatives showed significant reduction in immobility times, suggesting potential antidepressant effects (Xie, Tang, Pan, & Guan, 2013).
Biological and Chemical Properties
Inhibitory Activities : A study by Koppireddi et al. (2014) reported on the synthesis of acetamide derivatives and their evaluation for α-glucosidase inhibitory activity. This indicates potential applications in diabetes management (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).
Anti-Inflammatory Agents : Nikalje, Hirani, & Nawle (2015) synthesized and evaluated derivatives for anti-inflammatory activity, showing promising results in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).
Advanced Applications
Radioligand Imaging : Dollé et al. (2008) discussed the use of a related compound, DPA-714, as a selective radioligand for imaging the translocator protein with PET, indicating potential applications in neuroimaging (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial Activity : Badiger, Mulla, Khazi, & Khazi (2013) synthesized derivatives and evaluated their antimicrobial activity, demonstrating effectiveness against certain bacterial and fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHQGZQTWKXNEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

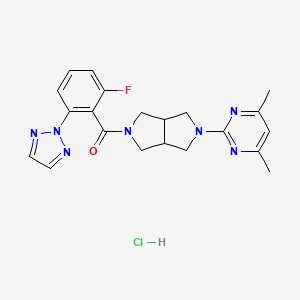
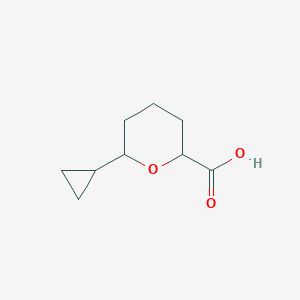
![N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride](/img/structure/B2360267.png)
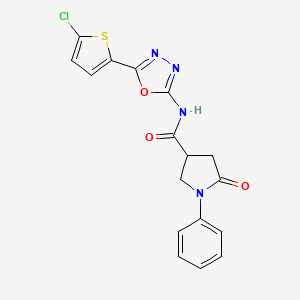
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)
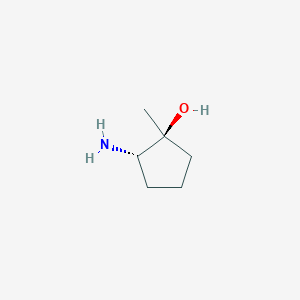
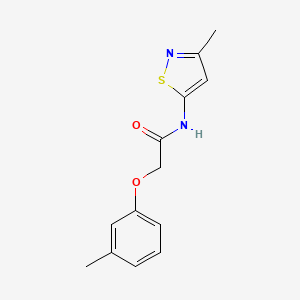
![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)

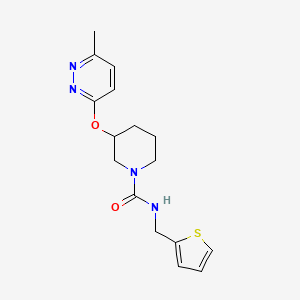
![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)
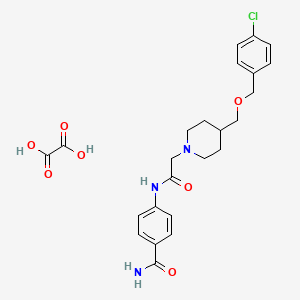

![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)